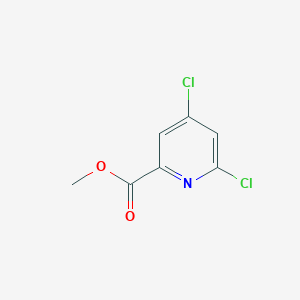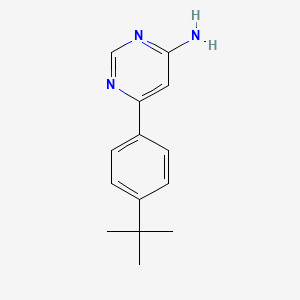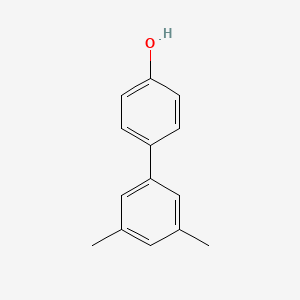
4-(3,5-Dimethylphenyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(3,5-Dimethylphenyl)phenol” is a chemical compound that belongs to the class of phenols. It is also known by other names such as 3,5-Dimethylphenol and 1-Hydroxy-3,5-dimethylbenzene . It has a molecular formula of C8H10O .
Synthesis Analysis
The synthesis of “4-(3,5-Dimethylphenyl)phenol” and its derivatives has been a subject of research. For instance, a study reported a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study reported the synthesis of (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol .
Molecular Structure Analysis
The molecular structure of “4-(3,5-Dimethylphenyl)phenol” can be represented by the InChI code: InChI=1S/C8H10O/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .
科学的研究の応用
Inhibition of Dehydrogenase Activity
4-(3,5-Dimethylphenyl)phenol, a type of substituted phenol, has been studied for its impact on dehydrogenase enzyme activity in bacteria. Research showed that at certain concentrations, phenolic compounds like 3,5-dimethylphenol can inhibit dehydrogenase activities, indicating a toxic effect on bacteria. This finding is significant for understanding the interaction of phenolic compounds with microorganisms and their potential use in controlling bacterial activity in various environments (Nweke & Okpokwasili, 2010).
Biodegradation in Wastewater Treatment
The biodegradation of substituted phenols, including 3,5-dimethylphenol, has been explored as a crucial process in wastewater treatment. Studies on phenolic mixture biodegradation show that the presence of different substituted phenols can influence the degradation rates of each other, which is vital for developing effective wastewater treatment strategies (Tomei & Annesini, 2008).
Role in Crystal Growth and Design
Research into the polymorphs and solvates of isomeric bis-phenols, including 3,5-dimethylphenol, has provided insights into the crystal growth and design of these compounds. This understanding is crucial for applications in materials science, particularly in developing new materials with specific crystallographic properties (Nath & Baruah, 2013).
Environmental Toxicity and Degradation
The environmental toxicity of substituted phenols, such as 4-chloro-3,5-dimethylphenol, has been a subject of study. Research focuses on their persistence and potential toxicity in aquatic environments, as well as the exploration of advanced oxidation processes for their removal. Such studies are crucial for environmental protection and the development of effective pollution control methods (Li et al., 2020).
Anaerobic Biodegradability and Toxicity
The anaerobic biodegradability and toxicity of substituted phenols, including 3,5-dimethylphenol, under methanogenic conditions have been evaluated. Understanding the anaerobic degradation pathways and toxicity levels of these compounds is vital for environmental biotechnology applications, particularly in the context of bioremediation and waste management (O'Connor & Young, 1989).
Safety and Hazards
作用機序
Biochemical Pathways
Phenolic compounds, in general, are known to play a role in various biological processes, including oxidative stress-related pathways . They can act as antioxidants, neutralizing harmful free radicals and reducing oxidative stress .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
特性
IUPAC Name |
4-(3,5-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-7-11(2)9-13(8-10)12-3-5-14(15)6-4-12/h3-9,15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFCSEHNWYJNIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=C(C=C2)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597209 |
Source


|
| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethylphenyl)phenol | |
CAS RN |
896427-71-7 |
Source


|
| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

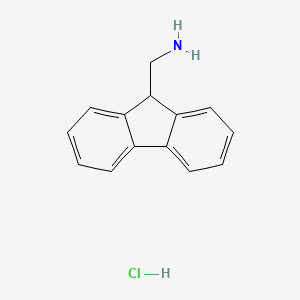
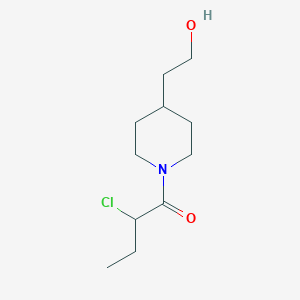


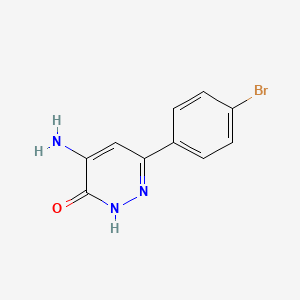
![7-Cyclopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1370131.png)
![1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine](/img/structure/B1370132.png)

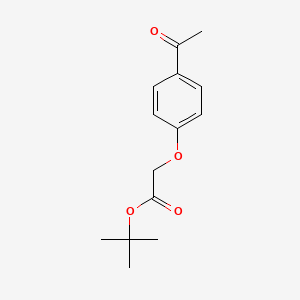
![2-[4-(Pyridin-4-yl)piperazin-1-yl]acetic acid](/img/structure/B1370140.png)
